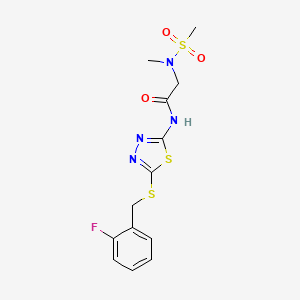
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C13H15FN4O3S3 and its molecular weight is 390.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This article explores its biological activity, particularly focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H16FN3OS2. It features a thiadiazole ring, which is known for its diverse biological activities.
The biological activity of this compound primarily stems from its interaction with molecular targets involved in cancer progression:
- Protein Kinase Inhibition : The compound has been shown to inhibit specific protein kinases, which play crucial roles in cell signaling pathways associated with cancer cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Induction of Apoptosis : Studies indicate that this compound induces apoptosis through mitochondrial pathways, disrupting the mitochondrial membrane potential and activating caspases.
Anticancer Properties
Research has demonstrated that this thiadiazole derivative exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.28 | |
| HepG2 (Liver Cancer) | 4.37 | |
| A549 (Lung Cancer) | 8.03 | |
| HL-60 (Acute Promyelocytic) | 9.6 |
These results indicate that the compound has potent anticancer activity, particularly against breast and liver cancer cell lines.
Case Studies
- MCF-7 Cell Line Study : In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in significant growth inhibition through G2/M phase arrest. This suggests a potential for use in breast cancer therapies.
- HepG2 Cell Line Study : Another study evaluated the efficacy against HepG2 cells, showing that the compound down-regulated key genes involved in tumor progression and induced apoptosis through mitochondrial pathways.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is influenced by their structural components. Modifications to the substituents on the thiadiazole ring can enhance or diminish their anticancer properties. For instance:
- The presence of a fluorobenzyl group increases lipophilicity and may enhance cellular uptake.
- Variations in the acetamide linker can affect binding affinity to target proteins.
Propriétés
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O3S3/c1-18(24(2,20)21)7-11(19)15-12-16-17-13(23-12)22-8-9-5-3-4-6-10(9)14/h3-6H,7-8H2,1-2H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBSXNNLIAGDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














